molecular formula C13H13N B1598984 4-Methyl-2-phenylaniline CAS No. 42308-28-1

4-Methyl-2-phenylaniline

Cat. No. B1598984
CAS RN: 42308-28-1
M. Wt: 183.25 g/mol
InChI Key: KUDNAOXIFNMHEK-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylaniline is a chemical compound with the molecular formula C13H13N . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of 4-Methyl-2-phenylaniline can be achieved through various methods. One such method involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Another approach involves the use of palladium-catalyzed methods .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylaniline consists of a benzene ring attached to an amine group and a methyl group . The empirical formula is C13H13N, and the molecular weight is 183.25 .


Chemical Reactions Analysis

4-Methyl-2-phenylaniline can participate in various chemical reactions. For instance, it can undergo reactions involving nucleophilic substitution and nitroarene reduction . It can also react with other compounds to form complex structures .


Physical And Chemical Properties Analysis

4-Methyl-2-phenylaniline is a solid substance . It has a density of 1.1±0.1 g/cm^3, a boiling point of 378.0±35.0 °C at 760 mmHg, and a flash point of 196.7±21.3 °C . It also exhibits certain chemical properties such as a molar refractivity of 67.0±0.4 cm^3 and a polar surface area of 26 Å^2 .

Scientific Research Applications

Synthesis of Amide Derivatives

4-Methyl-2-phenylaniline: is used in the synthesis of various amide derivatives. These derivatives are synthesized using coupling reagents and are characterized through IR, LC–MS, and NMR spectral studies . The amide derivatives of phenylalanine, for instance, have shown promising results in antimicrobial and antioxidant activities .

Antimicrobial Activity

Some derivatives of 4-Methyl-2-phenylaniline exhibit significant antimicrobial properties. They have been tested against various strains of bacteria and fungi, including Microsporum gypsuem and Candida albicans, showing activity that could be leveraged in the development of new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of 4-Methyl-2-phenylaniline derivatives is another area of interest. These compounds have been evaluated for their ability to scavenge free radicals using DPPH scavenging and ABTS assay methods, which are crucial in preventing oxidative stress-related diseases .

Chelating Activity

Certain amide compounds derived from 4-Methyl-2-phenylaniline act as metal chelating ligands, particularly with Fe2+ ions . This property is valuable in the field of bioinorganic chemistry, where such chelators can be used to modulate metal ion concentrations in biological systems.

Solvent-Free N-Arylation

4-Methyl-2-phenylaniline: can be involved in solvent-free N-arylation reactions with arylboronic acids under ball milling conditions . This method represents a more environmentally friendly approach to chemical synthesis, avoiding the use of harmful solvents.

Safety And Hazards

4-Methyl-2-phenylaniline is classified as a flammable liquid and vapor. It may cause eye irritation and respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

4-methyl-2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDNAOXIFNMHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405690
Record name 4-methyl-2-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylaniline

CAS RN

42308-28-1
Record name 4-methyl-2-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed solution of 2-bromo-4-methylbenzenamine (0.301 g, 1.618 mmol), phenyl boronic acid (0.296 g, 2.427 mmol), and tetrakistriphenylphosphine palladium(0) (0.187 g, 0.162 mmol) in DME (8 mL) was added 2M sodium carbonate solution (3 ml, 6 mmol) and the mixture was stirred for 16 h at 80° C. Water (30 ml) was added and the product was extracted with EtOAc (2×30 mL). The combined organics were washed with brine, dried (Na2SO4), concentrated and purified by silica gel chromatography to provide 2-phenyl-4-methylbenzenamine as a thick syrup (0.22 g, 75% yield). 1H NMR (400 MHz, CDCl3): δ 7.47-7.41 (m, 4H), 7.36-7.32 (m, 1H), 6.99-6.96 (m, 2H), 6.71 (d, J=8.0 Hz, 1H), 2.28 (s, 3H); MS (ESI) m/z: 184.2 (M+H+).
Quantity
0.301 g
Type
reactant
Reaction Step One
Quantity
0.296 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
0.187 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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